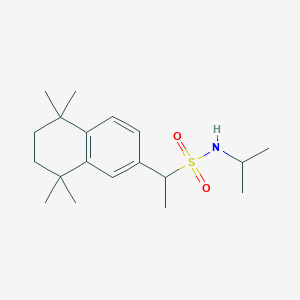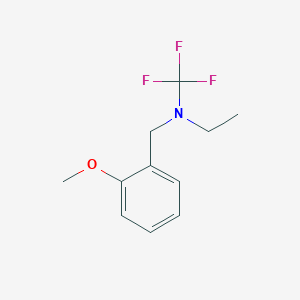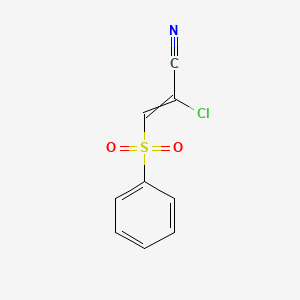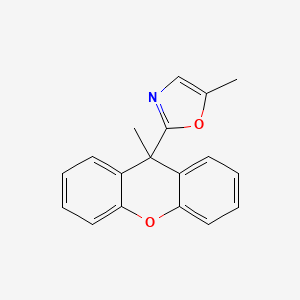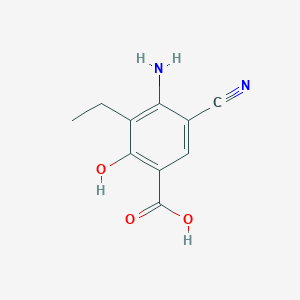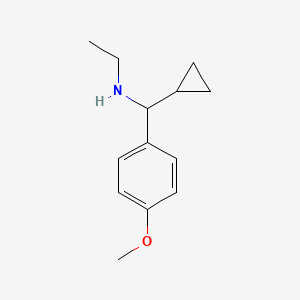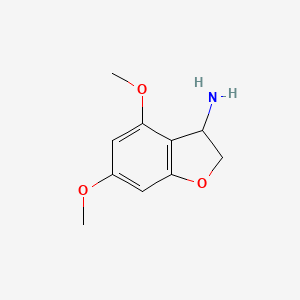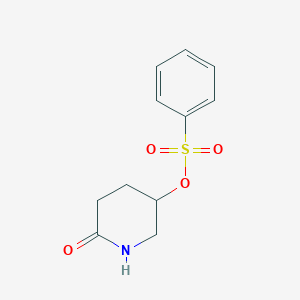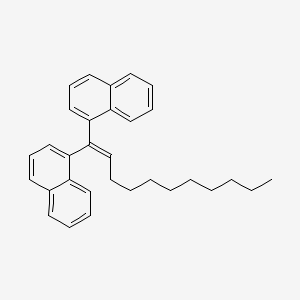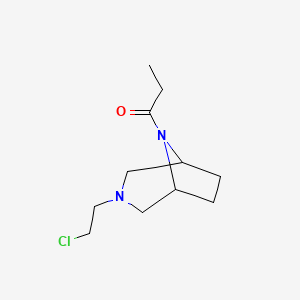
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the reaction of a diazabicyclo octane derivative with 2-chloroethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with alcohol functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The diazabicyclo octane core may also interact with receptors or enzymes, modulating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: A structurally related compound with a similar bicyclic core.
8-Azabicyclo[3.2.1]octane: Another related compound with an azabicyclo core.
Uniqueness
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of both a chloroethyl group and a propionyl group attached to the diazabicyclo octane core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63977-85-5 |
|---|---|
Molekularformel |
C11H19ClN2O |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-[3-(2-chloroethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C11H19ClN2O/c1-2-11(15)14-9-3-4-10(14)8-13(7-9)6-5-12/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
PWDDDZZOGAIYGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)


